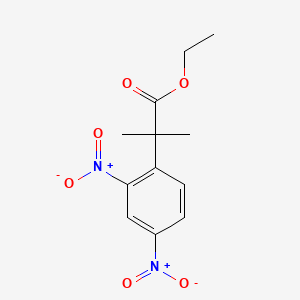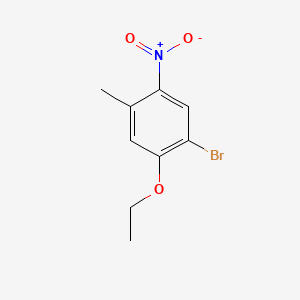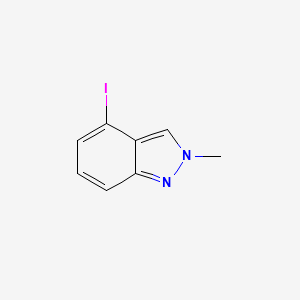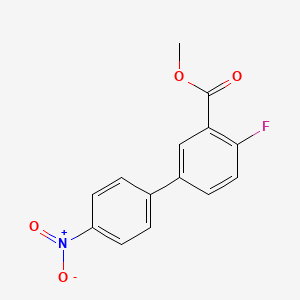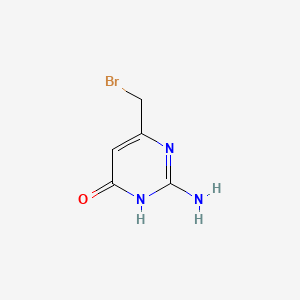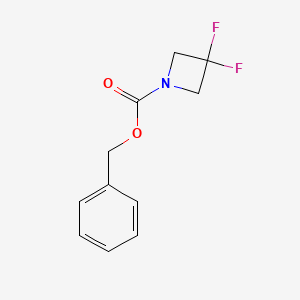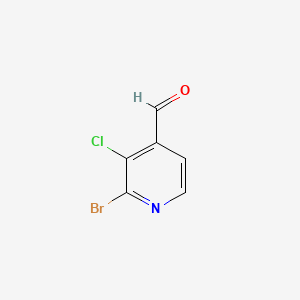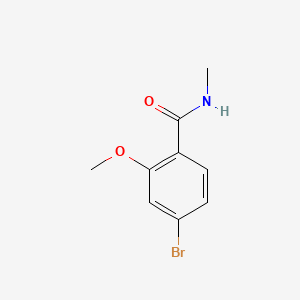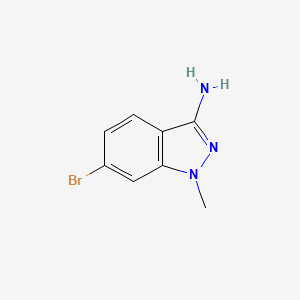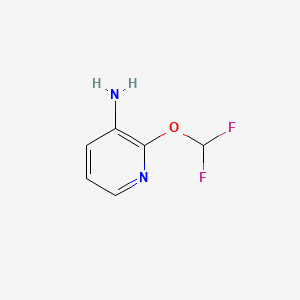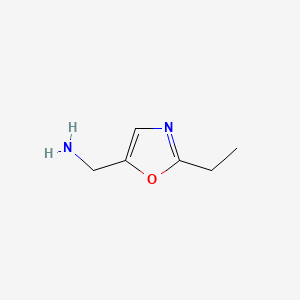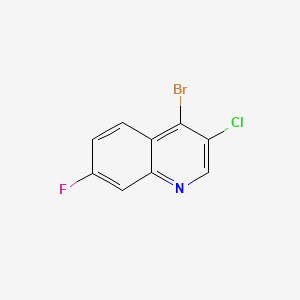
4-Bromo-3-chloro-7-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-chloro-7-fluoroquinoline is a heterocyclic compound belonging to the quinoline family. It has garnered significant attention due to its potential biological activity and applications in various fields. The compound’s molecular formula is C9H4BrClFN, and it has a molecular weight of 260.49 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-7-fluoroquinoline typically involves halogenation reactions. One common method is the nucleophilic substitution of a quinoline derivative with bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .
化学反応の分析
Types of Reactions
4-Bromo-3-chloro-7-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .
科学的研究の応用
4-Bromo-3-chloro-7-fluoroquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting bacterial and viral infections.
Industry: It is used in the development of agrochemicals and dyes due to its unique chemical properties.
作用機序
The mechanism of action of 4-Bromo-3-chloro-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound’s halogen atoms enhance its binding affinity and specificity towards these targets, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
- 4-Bromo-7-fluoroquinoline
- 3-Bromo-4-chloro-6-fluoroquinoline
- 4-Bromo-6-fluoroquinoline
- 4-Bromo-8-fluoroquinoline
- 4-Chloro-7-fluoroquinoline
Uniqueness
4-Bromo-3-chloro-7-fluoroquinoline is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring. This unique combination of halogens imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
4-bromo-3-chloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-9-6-2-1-5(12)3-8(6)13-4-7(9)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUIVJKSXMZDLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672653 |
Source


|
| Record name | 4-Bromo-3-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208814-10-1 |
Source


|
| Record name | 4-Bromo-3-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
